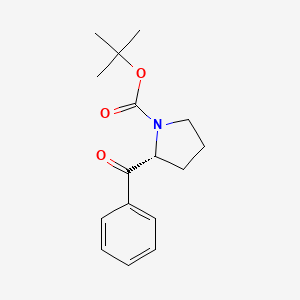

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and a benzoyl group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate typically involves the reaction of (2R)-2-benzoylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Benzyl-substituted pyrrolidine derivatives.

Substitution: Various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Inhibition of Enzymes

One of the primary applications of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is in the inhibition of metalloproteases, specifically zinc proteases. These enzymes play critical roles in various physiological processes and are implicated in numerous diseases, including hypertension and cardiac disorders. The compound has been shown to effectively inhibit endothelin-converting enzyme (ECE), which is associated with vasoconstriction and various cardiovascular diseases .

1.2. Anti-inflammatory and Metabolic Applications

Recent studies have highlighted the potential of this compound as an agonist for free fatty acid receptor 2 (FFA2). Agonists of FFA2 are being investigated for their roles in regulating metabolism, appetite, and inflammatory responses. The compound has demonstrated significant potency in activating FFA2, which could lead to therapeutic strategies for treating metabolic disorders and inflammation-related conditions .

Synthetic Methodologies

2.1. Peptide Synthesis

This compound serves as an effective coupling agent in peptide synthesis due to its high yield and efficiency. It is particularly useful in the formation of peptide bonds, facilitating the synthesis of complex peptides that are essential in drug development .

2.2. Chiral Synthesis

This compound is also valuable in asymmetric synthesis due to its chiral nature, allowing for the production of enantiomerically pure compounds. The ability to create chiral centers is crucial in developing pharmaceuticals that require specific stereochemistry for efficacy and safety .

Case Studies

3.1. Cardiovascular Research

In a study investigating novel inhibitors for ECE, this compound was identified as a promising candidate due to its ability to lower blood pressure in animal models. The study demonstrated that the compound inhibited ECE activity effectively, leading to vasodilation and improved cardiac function .

3.2. Metabolic Disorders

Research on FFA2 agonists has included testing this compound for its effects on glucose metabolism and lipid profiles in diabetic models. The findings indicated that the compound significantly improved insulin sensitivity and reduced inflammation markers, suggesting its potential as a therapeutic agent for type 2 diabetes .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Enzyme Inhibition | Inhibition of ECE | Lowered blood pressure; treatment for hypertension |

| Anti-inflammatory Effects | Agonist for FFA2 | Improved metabolic regulation; potential diabetes treatment |

| Peptide Synthesis | Coupling agent | High yield in peptide bond formation |

| Chiral Synthesis | Production of enantiomerically pure compounds | Essential for drug efficacy |

Wirkmechanismus

The mechanism of action of tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of the benzoyl group allows for π-π interactions with aromatic residues in the active site of enzymes, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl (2R)-2-benzylpyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a benzoyl group.

Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate: Contains an acetyl group instead of a benzoyl group.

Tert-butyl (2R)-2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate: Has a methoxy-substituted benzoyl group.

Uniqueness

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a benzoyl group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Biologische Aktivität

Tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

This compound features a pyrrolidine ring substituted with a tert-butyl group and a benzoyl moiety, contributing to its unique biological profile.

1. Inhibition of Endothelin-Converting Enzyme

One significant area of research has focused on the compound's role as an inhibitor of metalloproteases, particularly the endothelin-converting enzyme (ECE). ECE is implicated in various cardiovascular diseases due to its role in vasoconstriction. This compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as hypertension and cardiac insufficiency by inhibiting ECE activity .

2. Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit cytostatic effects on cancer cells. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia Cells | 0.07 | Induction of apoptosis |

| Breast Cancer Cells | 5.0 | Inhibition of cell cycle progression |

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It demonstrated significant activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 6.3 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Metalloproteases : The compound's ability to inhibit metalloproteases like ECE suggests it may interfere with peptide processing involved in vasoconstriction and inflammation.

- Cell Signaling Pathways : Studies indicate that it may modulate signaling pathways associated with cell survival and proliferation, particularly through the regulation of apoptotic factors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study involving animal models demonstrated that administration of this compound resulted in reduced blood pressure and improved cardiac function, supporting its role as a cardiovascular agent .

- Another investigation reported its efficacy in reducing tumor growth in xenograft models, further validating its anticancer properties .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDKMPOKJENLS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.